

Introduction: The Strategic Value of Constrained Scaffolds

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>(R)</i> -2-Amino-2-cyclobutylacetic acid |
| CAS No.: | 49607-10-5 |
| Cat. No.: | B1387340 |

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(R)-2-Amino-2-cyclobutylacetic acid, identified by its CAS number 49607-10-5, is a non-proteinogenic α -amino acid that has garnered significant attention in the fields of medicinal chemistry and drug discovery. As a chiral building block, its defining feature is the cyclobutyl ring attached to the α -carbon. This structural element imparts a high degree of conformational rigidity, a desirable trait in the design of novel therapeutics.^{[1][2]} Unlike flexible aliphatic chains, the constrained nature of the cyclobutyl moiety can lock a molecule into a specific three-dimensional orientation, potentially enhancing its binding affinity and selectivity for biological targets like enzymes and receptors.^{[2][3]}

This guide offers a comprehensive technical overview of **(R)-2-Amino-2-cyclobutylacetic acid**, delving into its chemical properties, stereoselective synthesis, analytical characterization, and applications. The focus is on providing field-proven insights and the causal reasoning behind experimental choices, empowering researchers to effectively leverage this versatile scaffold in their work.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key characteristics of **(R)-2-Amino-2-cyclobutylacetic acid** are summarized below.

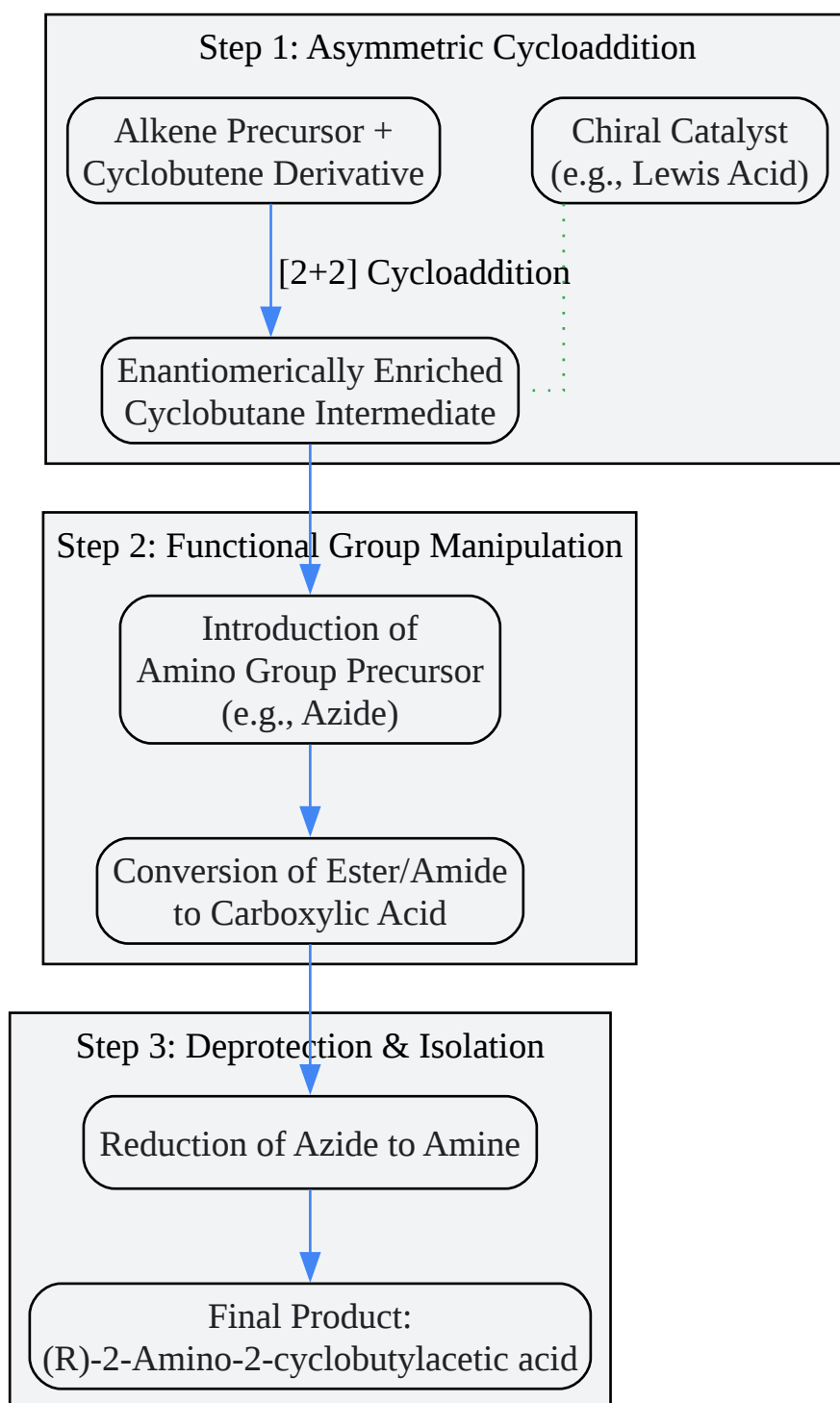
| Property | Value | Source(s) |
|---------------------|--|-----------|
| CAS Number | 49607-10-5 | [4][5] |
| Molecular Formula | C ₆ H ₁₁ NO ₂ | [4][5][6] |
| Molecular Weight | 129.16 g/mol | [5][6] |
| IUPAC Name | (2R)-amino(cyclobutyl)ethanoic acid | |
| InChI Key | FZENWFNLDYYFB-RXMQYKEDSA-N | [5] |
| Physical Form | Solid | [5] |
| Typical Purity | ≥97% | [4][5] |
| Storage Temperature | Room Temperature | [2] |

Synthesis and Enantioselective Control: Crafting the Chiral Architecture

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic routes to produce the desired (R)-enantiomer of 2-amino-2-cyclobutylacetic acid is of paramount importance.[2][7] Direct synthesis of the enantiomerically pure form is preferable to racemic synthesis followed by resolution, as it is a more efficient and economical process.

Several strategies have been developed for the asymmetric synthesis of cyclobutane-containing amino acids.[3][7][8] One of the most effective modern approaches involves photocatalytic [2+2] cycloaddition reactions to form the core cyclobutane ring.[3] Another established method is the enzymatic desymmetrization of meso diesters, which can yield enantiomerically enriched precursors that are then converted to the final amino acid.[3]

Below is a conceptual workflow illustrating a general strategy for the enantioselective synthesis of β -amino acid derivatives, which can be adapted for α -amino acids like our topic compound. The key is the use of a chiral catalyst or auxiliary to control the stereochemical outcome.[9][10]



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Conceptual workflow for enantioselective synthesis.

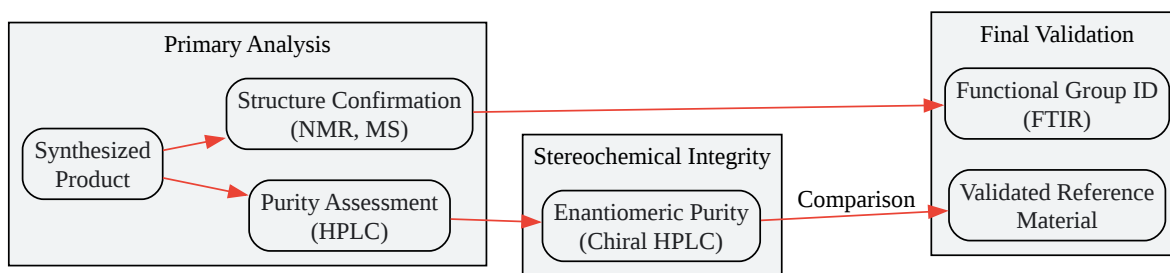
Protocol: Chiral Resolution via Diastereomeric Salt Formation

Should a racemic mixture of 2-amino-2-cyclobutylacetic acid be synthesized, chiral resolution is a necessary subsequent step. This process separates the two enantiomers. A classic and reliable method is the formation of diastereomeric salts using a chiral resolving agent.

- **Dissolution:** Dissolve the racemic amino acid in a suitable solvent (e.g., methanol or ethanol).
- **Addition of Resolving Agent:** Add an equimolar amount of a chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral base (e.g., brucine).^[11] This reaction forms a mixture of two diastereomeric salts.
- **Fractional Crystallization:** The two diastereomers will have different solubilities. Exploit this by carefully controlling temperature and solvent concentration to selectively crystallize one diastereomer out of the solution.
- **Isolation:** Isolate the crystallized diastereomer by filtration.
- **Liberation of Enantiomer:** Treat the isolated diastereomeric salt with an acid or base to break the salt bond, liberating the enantiomerically pure amino acid.
- **Purification:** Purify the final product through recrystallization or chromatography.
- **Enantiomeric Purity Analysis:** Confirm the enantiomeric excess (ee) of the final product using a validated chiral HPLC method.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stereochemical integrity of **(R)-2-Amino-2-cyclobutylacetic acid**. A multi-technique approach provides a self-validating system where each analysis corroborates the others.



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Workflow for comprehensive analytical validation.

Key Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is used to confirm the molecular structure. Key signals include a multiplet for the protons on the cyclobutyl ring, a distinct signal for the α -proton, and a broad signal for the amine protons which is exchangeable with D_2O .^[12]
 - ^{13}C NMR: This technique confirms the carbon backbone of the molecule, showing distinct signals for the carboxylic acid carbon, the α -carbon, and the carbons of the cyclobutyl ring.
- Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.^[13] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering a high degree of confidence in the compound's identity.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups.^{[13][14]} Characteristic absorption bands include a broad O-H stretch from the carboxylic acid, N-H stretching from the amino group, and a strong C=O stretch from the carbonyl group.

Protocol: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric purity is the most critical analytical test for a chiral compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard method.[15][16]

- **Derivatization (If Necessary):** To improve chromatographic separation and detection, the amino acid may be derivatized. A common method involves reacting the primary amine with o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).[17]
- **Column Selection:** Choose an appropriate chiral stationary phase. Columns based on cyclodextrins or crown ethers are often effective for separating amino acid enantiomers.[18][19]
- **Mobile Phase Optimization:** Develop a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and a buffer, to achieve baseline separation of the two enantiomers.
- **Analysis:** Inject the derivatized sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.
- **Quantification:** Integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess (ee) is calculated using the formula: $ee (\%) = [(\text{Area of R} - \text{Area of S}) / (\text{Area of R} + \text{Area of S})] \times 100$

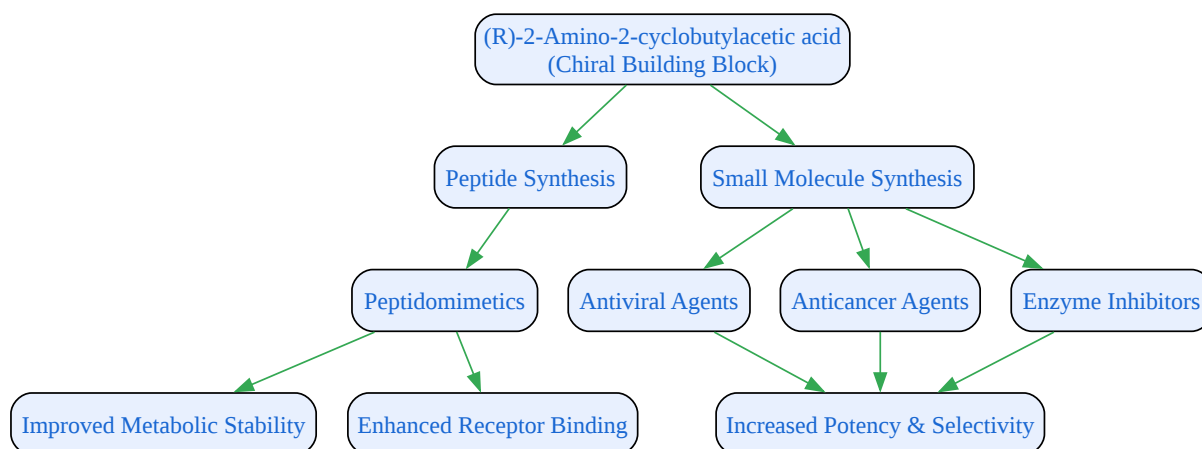
Applications in Drug Discovery and Development

The unique structural properties of **(R)-2-Amino-2-cyclobutylacetic acid** make it a valuable building block for creating novel therapeutic agents with improved pharmacological profiles.[1][20]

- **Peptidomimetics and Metabolic Stability:** When incorporated into peptide-based drugs, the cyclobutyl group acts as a conformational constraint. This can pre-organize the peptide into its bioactive conformation, increasing potency. Furthermore, the non-natural structure can block cleavage by proteases, thereby improving the metabolic stability and bioavailability of the drug.[2]
- **Antiviral and Anticancer Agents:** The compound is utilized as a key intermediate in the synthesis of antiviral and anticancer drugs.[2][21] The stereochemistry at the α -carbon is

often critical for the efficacy of these agents.

- Enzyme Inhibitors and Receptor Ligands: The rigid cyclobutyl ring is useful for probing the binding pockets of enzymes and receptors. By restricting the conformational freedom of a molecule, it allows researchers to better understand the structure-activity relationships (SAR) that govern molecular recognition.[2]



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Role in the drug discovery pipeline.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound. The following information is derived from available Safety Data Sheets (SDS).

[22][23]

| Hazard Information | Precautionary Measures |
|---|--|
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P271: Use only outdoors or in a well-ventilated area. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection.[22] |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22] |

First-Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[24]
- Skin Contact: Immediately wash the skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[22][24]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[22][23]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[22][23]

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[22][24]
- Storage: Store in a tightly closed container. The recommended storage condition is at room temperature in a dry and well-ventilated area, away from incompatible substances.[22]

Conclusion

(R)-2-Amino-2-cyclobutylacetic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its constrained cyclobutyl scaffold offers a proven method for enhancing the drug-like properties of therapeutic candidates, including potency, selectivity, and metabolic stability. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is crucial for unlocking its full potential in the laboratory and advancing the frontiers of drug discovery.

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